ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromophenyl group, a hydroxy group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core. Subsequent bromination, hydroxylation, and esterification steps are carried out to introduce the bromophenyl, hydroxy, and ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and ester groups can modulate its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-bromophenyl 4-bromobenzoate
Uniqueness
Ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole core, bromophenyl group, hydroxy group, and ester group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H16BrNO3 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H16BrNO3/c1-3-23-18(22)17-11(2)20(13-6-4-12(19)5-7-13)16-9-8-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3 |
InChI Key |
UCKMHWZVNCYGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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